L-Tryptophan-1-¹³C is a stable isotope-labeled form of the essential amino acid L-tryptophan, where the carbon atom at position 1 of the indole ring is replaced with the ¹³C isotope. This specific labeling makes it a valuable tracer for investigating the metabolism and transport of L-tryptophan in various biological systems [].
L-Tryptophan-1-13C is classified as an amino acid and is an essential component of proteins. It is sourced through various methods, including microbial fermentation, chemical synthesis, and enzymatic conversion. The compound is available from multiple suppliers, including Sigma-Aldrich and Cambridge Isotope Laboratories, which provide high-purity forms suitable for research applications .
The synthesis of L-Tryptophan-1-13C can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product.
L-Tryptophan-1-13C possesses a complex structure featuring an indole ring system attached to a propionic acid side chain. The incorporation of the carbon-13 isotope at the first carbon allows for unique tracing capabilities in metabolic studies.
Key structural data includes:
L-Tryptophan-1-13C can participate in various biochemical reactions typical for amino acids, including:
These reactions are crucial in metabolic pathways and can be studied using isotopic labeling techniques to trace metabolic fates in biological systems.
The use of L-Tryptophan-1-13C in NMR (nuclear magnetic resonance) spectroscopy allows researchers to observe changes in molecular structure and dynamics during these reactions, providing insights into enzyme mechanisms and metabolic pathways .
L-Tryptophan is a precursor for several important biomolecules, including serotonin and melatonin. The mechanism involves its conversion through enzymatic pathways:
These transformations illustrate how L-Tryptophan plays a critical role in neurotransmitter synthesis and regulation of circadian rhythms .
Research indicates that alterations in L-Tryptophan metabolism can influence mood disorders and sleep patterns, making it a target for therapeutic interventions.
L-Tryptophan-1-13C typically appears as a white crystalline powder with:
Key chemical properties include:
L-Tryptophan-1-13C is extensively used in various scientific fields:
Its unique isotopic labeling makes it invaluable for understanding complex biological processes at a molecular level .
Microbial fermentation represents the cornerstone of sustainable L-Tryptophan-1-¹³C production, leveraging engineered bacterial or yeast strains to incorporate ¹³C at the C1 carboxyl position. This approach utilizes ¹³C-enriched carbon sources (e.g., glucose, ribose) assimilated through central metabolism into aromatic amino acid biosynthesis. Escherichia coli dominates industrial production due to well-characterized genetics and high flux through the shikimate pathway. A key innovation involves precursor-directed biosynthesis: Site-selectively ¹³C-labeled ribose (1-¹³C) generates L-Tryptophan-1-¹³C with high positional specificity, achieving 37% total incorporation efficiency and 72% relative yield compared to 2-¹³C glucose. Combining 1-¹³C ribose with 2-¹³C glucose boosts total ¹³C incorporation to 75%—a 150% increase over single glucose systems [3].
Biocatalytic cascades offer an alternative route. Engineered tryptophan synthase (TrpB) from Pyrococcus furiosus (PfTrpB2B9 variant) couples with Thermotoga maritima L-threonine aldolase (TmLTA) in a one-pot reaction. This system synthesizes L-Tryptophan-1-¹³C from ¹³C-glycine, formaldehyde, and indole, achieving 60% isolated yield with >99% enantiomeric excess. The cascade avoids costly ¹³C-Ser intermediates and enables modular isotopic labeling at C1, C2, and C3 positions [7].
Table 1: Microbial Systems for L-Tryptophan-1-¹³C Production
Production System | Carbon Source | Incorporation Efficiency | Key Features |
---|---|---|---|
E. coli PTS mutants | 2-¹³C Glucose | 50% | Enhanced PEP supply; 41.7 g/L Trp [1] |
Ribose-based labeling | 1-¹³C Ribose | 37% | Selective His δ2/Trp δ1 labeling [3] |
Glucose + Ribose hybrid | 1-¹³C Ribose + 2-¹³C Glucose | 75% | Maximized precursor flux [3] |
PfTrpB2B9 + TmLTA cascade | ¹³C-Glycine | 60% | One-pot synthesis; no Ser isolation [7] |
The metabolic architecture of tryptophan biosynthesis differs critically between prokaryotic and eukaryotic systems, impacting ¹³C labeling efficiency.
Central Carbon Allocation:In E. coli, glucose uptake via the phosphotransferase system (PTS) consumes phosphoenolpyruvate (PEP)—a key precursor for DAHP synthase. PTS knockout strains expressing Zymomonas mobilis glucose facilitator (Glf) and glucokinase (Glk) increase intracellular PEP by 47%, redirecting flux toward shikimate pathway entry [1] [4]. Conversely, S. cerevisiae utilizes passive glucose transporters, avoiding PEP depletion but exhibiting lower PEP synthase activity. S. cerevisiae’s robustness in industrial fermentations makes it suitable for complex ¹³C-precursor utilization, though its pathway yields remain 30% lower than E. coli [1].
Aromatic Pathway Regulation:Both organisms share the initial DAHP→chorismate pathway, but feedback inhibition mechanisms diverge:
Branch-Point Control:E. coli’s tryptophan operon (trpEDCBA) enables coordinated overexpression, whereas S. cerevisiae requires individual gene manipulation. E. coli’s indole channeling between TrpE and TrpD minimizes intermediate leakage, achieving 25% higher ¹³C incorporation efficiency than yeast under matched precursor supply [1].
Optimizing ¹³C flux into L-Tryptophan-1-¹³C demands rewiring central metabolism to amplify labeled precursor pools:
Phosphoenolpyruvate (PEP) Node Engineering:
Glutamine and Serine Auxiliary Pathways:
Cofactor Balancing:NADPH demand in the pentose phosphate pathway (PPP) is critical for E4P synthesis. Transhydrogenase (pntAB) overexpression increases NADPH supply, enhancing ¹³C-glucose→E4P conversion and raising tryptophan yield by 15% [5].
Table 2: Metabolic Engineering Targets for Improved ¹³C Flux
Metabolic Node | Engineering Strategy | Effect on ¹³C-Tryptophan Yield | Reference |
---|---|---|---|
Glucose Uptake | ptsHIcrr knockout + glf/glk expression | 26.5% increase in PEP flux [4] | |
DAHP Synthase | AroGP150L overexpression | 2-fold DAHP accumulation [4] | |
Serine Biosynthesis | serAF11M + serB expression | 30% higher final titer [5] | |
NADPH Supply | pntAB overexpression | 15% yield improvement [5] |
CRISPR-Cas9 enables multiplexed, markerless genome editing to eliminate metabolic bottlenecks in ¹³C-tryptophan production strains:
Multiplexed Gene Knockouts:In Corynebacterium glutamicum, CRISPRi repression of pyk (pyruvate kinase) and pck (phosphoenolpyruvate carboxykinase) increased PEP availability by 55%. Combined with aroGfbr overexpression, this elevated tryptophan titer to 50.5 g/L using ¹³C-glucose—the highest reported yield in engineered C. glutamicum [9].
Tandem Promoter Integration:E. coli strains engineered via CRISPR-Cas9 to replace native trp operon promoters with synthetic constitutive promoters (PLtetO-1) showed 3.2-fold higher transcript levels of trpE and trpD. This reduced indole accumulation by 90%, enhancing ¹³C-channeling into tryptophan [9] [10].
Dynamic Flux Control:CRISPRi-mediated knockdown of pta (phosphate acetyltransferase) in E. coli FB-04 reduced acetate formation by 35% without growth defects. Metabolomics confirmed redirected carbon toward PEP and shikimate pathways, increasing tryptophan yield by 15% (44 g/L) in fed-batch reactors [10].
Genome-Scale Integration:Algorithmic identification of knockdown targets using enzyme-constrained genome-scale models (ecGEM) pinpointed pheA and tyrA as competing branch points. CRISPR-Cas9 repression increased chorismate availability for tryptophan synthesis by 40% in C. glutamicum [9].
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